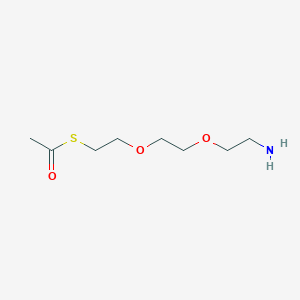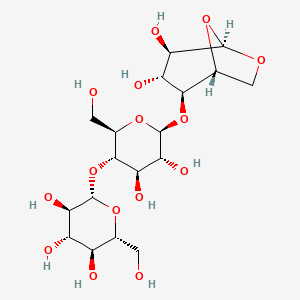![molecular formula C13H6N6 B14086366 Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14086366.png)
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a fused ring system that includes acenaphthene, tetrazole, and triazine moieties, making it a versatile scaffold for chemical modifications and functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine typically involves the cyclization of precursor molecules that contain the necessary functional groups. One common method involves the reaction of acenaphthenequinone with thiosemicarbazide to form acenaphtho[1,2-e][1,2,4]triazine-9(8H)-thione, which is then reacted with azide derivatives to form the tetrazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole or triazine rings, often using halogenated derivatives as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthoquinone derivatives, while reduction can produce acenaphthene derivatives. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups, onto the tetrazole or triazine rings.
Applications De Recherche Scientifique
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the B-cell lymphoma 2 (Bcl-2) protein, which plays a crucial role in regulating apoptosis . By binding to the active site of Bcl-2, the compound can induce programmed cell death in cancer cells. Additionally, its high nitrogen content and thermal stability make it suitable for use in energetic materials, where it can undergo rapid decomposition to release energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine: Another heterocyclic compound with similar structural features and applications in anticancer research.
Tetrazolo[1,5-b][1,2,4]triazine: A simpler analog that lacks the acenaphthene moiety but shares similar reactivity and applications.
Uniqueness
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine is unique due to its fused ring system, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H6N6 |
|---|---|
Poids moléculaire |
246.23 g/mol |
Nom IUPAC |
3,4,5,6,7,9-hexazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,5,7,9,11,13,15(19),16-nonaene |
InChI |
InChI=1S/C13H6N6/c1-3-7-4-2-6-9-10(7)8(5-1)11-12(9)16-19-13(14-11)15-17-18-19/h1-6H |
Clé InChI |
XZBAXVUFFAVXOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=NC5=NN=NN5N=C4C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)

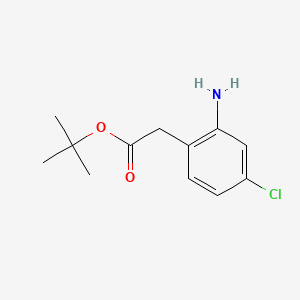
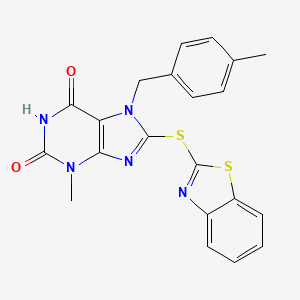
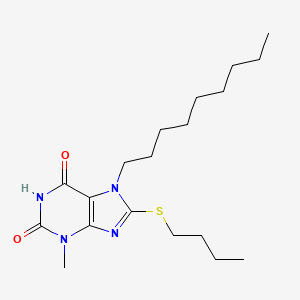
![2-(2-Hydroxyethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086306.png)
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086309.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086312.png)
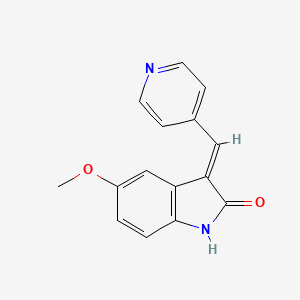
![2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitropyridine-3-carboxamide](/img/structure/B14086320.png)
